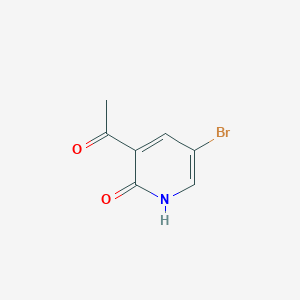
1-(5-Bromo-2-hydroxypyridin-3-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Acétyl-5-bromopyridin-2(1H)-one est un composé chimique appartenant à la famille de la pyridine. Il se caractérise par la présence d’un groupe acétyle en position trois et d’un atome de brome en position cinq sur le cycle pyridinique.
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction
La synthèse de la 3-Acétyl-5-bromopyridin-2(1H)-one implique généralement la bromation de la 3-acétylpyridin-2(1H)-one. La réaction est réalisée en utilisant du brome ou un agent bromant tel que le N-bromosuccinimide (NBS) en présence d’un solvant approprié comme l’acide acétique ou le dichlorométhane. Les conditions de réaction exigent souvent des températures contrôlées pour assurer une bromation sélective à la position souhaitée.
Méthodes de Production Industrielle
La production industrielle de la 3-Acétyl-5-bromopyridin-2(1H)-one peut impliquer des processus de bromation à grande échelle avec des conditions de réaction optimisées pour maximiser le rendement et la pureté. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et la possibilité de mise à l’échelle du processus de production.
Analyse Des Réactions Chimiques
Types de Réactions
La 3-Acétyl-5-bromopyridin-2(1H)-one subit diverses réactions chimiques, notamment :
Réactions de Substitution : L’atome de brome peut être substitué par d’autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Réactions d’Oxydation et de Réduction : Le groupe acétyle peut être oxydé en acide carboxylique ou réduit en alcool.
Réactions de Couplage : Le composé peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des molécules plus complexes.
Réactifs et Conditions Courants
Réactions de Substitution : Nucléophiles comme les amines ou les thiols, solvants tels que l’éthanol ou la diméthylformamide (DMF) et catalyseurs tels que le palladium ou le cuivre.
Réactions d’Oxydation : Agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réactions de Réduction : Agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Réactions de Couplage : Catalyseurs au palladium, bases comme le carbonate de potassium et solvants tels que le toluène ou la DMF.
Principaux Produits Formés
Réactions de Substitution : Produits avec différents groupes fonctionnels remplaçant l’atome de brome.
Réactions d’Oxydation et de Réduction : Acides carboxyliques ou alcools dérivés du groupe acétyle.
Réactions de Couplage : Molécules organiques complexes avec une conjugaison ou une fonctionnalisation étendue.
Applications De Recherche Scientifique
La 3-Acétyl-5-bromopyridin-2(1H)-one a plusieurs applications en recherche scientifique :
Synthèse Organique : Utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Chimie Médicinale : Étudié pour son potentiel en tant que brique élémentaire dans le développement de produits pharmaceutiques.
Science des Matériaux : Utilisé dans la synthèse de nouveaux matériaux ayant des propriétés spécifiques.
Études Biologiques : Exploré pour son activité biologique et ses effets thérapeutiques potentiels.
Mécanisme D'action
Le mécanisme d’action de la 3-Acétyl-5-bromopyridin-2(1H)-one dépend de son application spécifique. En chimie médicinale, elle peut interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, modulant leur activité. Les groupes acétyle et brome peuvent influencer l’affinité de liaison et la spécificité du composé envers ces cibles.
Comparaison Avec Des Composés Similaires
Composés Similaires
3-Acétylpyridin-2(1H)-one : Sans l’atome de brome, ce qui le rend moins réactif dans les réactions de substitution.
5-Bromopyridin-2(1H)-one : Sans le groupe acétyle, ce qui affecte ses propriétés chimiques et sa réactivité.
3-Acétyl-4-bromopyridin-2(1H)-one : L’atome de brome à une position différente, ce qui conduit à une réactivité et à des applications différentes.
Unicité
La 3-Acétyl-5-bromopyridin-2(1H)-one est unique en raison du positionnement spécifique des groupes acétyle et brome, qui confèrent des propriétés chimiques et une réactivité distinctes. Cela en fait un composé précieux dans diverses applications synthétiques et de recherche.
Propriétés
Formule moléculaire |
C7H6BrNO2 |
|---|---|
Poids moléculaire |
216.03 g/mol |
Nom IUPAC |
3-acetyl-5-bromo-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6BrNO2/c1-4(10)6-2-5(8)3-9-7(6)11/h2-3H,1H3,(H,9,11) |
Clé InChI |
OQUCRWYOGFVNNY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CNC1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


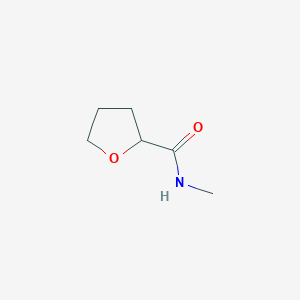
![N-Methyl-N-[6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439824.png)
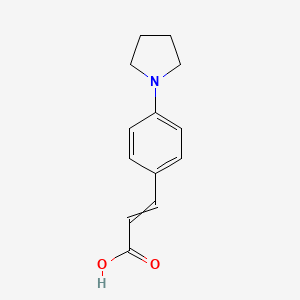
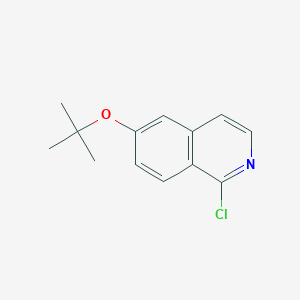


![1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine](/img/structure/B12439848.png)
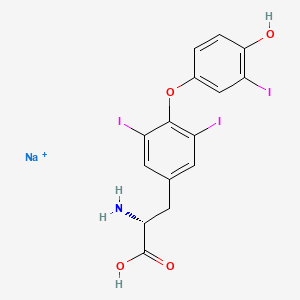
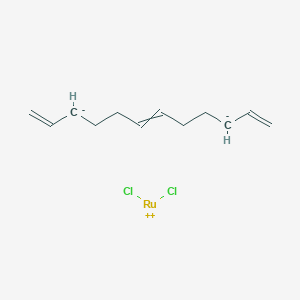
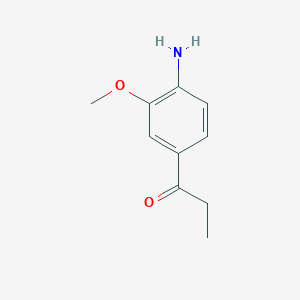
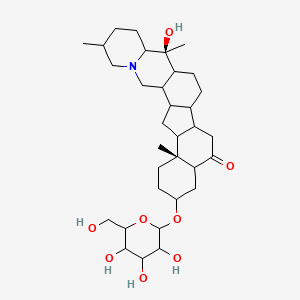
![Bicyclo[3.1.1]heptanethiol, 2,6,6-trimethyl-, silver(1+) salt](/img/structure/B12439893.png)
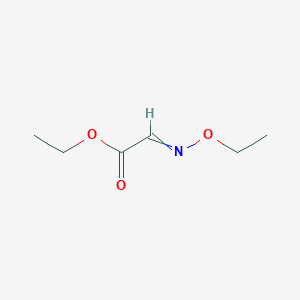
![[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12439906.png)
